Lipophilicity (LogP) Comparison: Meta-CF3 vs. Unsubstituted and Mono-Fluoro Analogs
N-[3-(Trifluoromethyl)benzyl]ethylamine exhibits a significantly higher lipophilicity compared to its unsubstituted and mono-fluorinated analogs, a key driver for membrane permeability and non-specific binding. The target compound's LogP is 3.21 (calculated) or 2.9 (XLogP3) , which is substantially greater than that of N-ethyl-3-fluorobenzylamine (LogP 2.33) and N-ethylbenzylamine (LogP 2.19) . This increase in lipophilicity, attributable to the strong hydrophobic and electron-withdrawing effect of the -CF₃ group, is critical for applications requiring cellular uptake or crossing biological barriers.
| Evidence Dimension | Lipophilicity (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 3.21 (calculated) / XLogP3 = 2.9 |
| Comparator Or Baseline | N-Ethyl-3-fluorobenzylamine: LogP = 2.33; N-Ethylbenzylamine: LogP = 2.19 |
| Quantified Difference | Target compound is ~0.88 to 1.02 LogP units higher than the mono-fluoro analog, and ~1.02 to 1.39 LogP units higher than the unsubstituted analog, representing a >10-fold theoretical increase in partition coefficient. |
| Conditions | Calculated values from vendor technical datasheets (ACD/Labs or similar). |
Why This Matters
A higher LogP directly correlates with enhanced membrane permeability, which is essential for intracellular target engagement and blood-brain barrier penetration, making this compound a preferred intermediate for CNS drug discovery programs.
